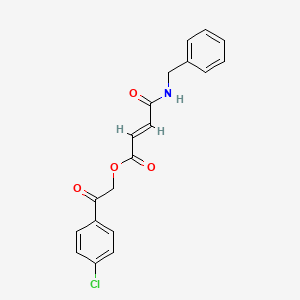
2-(4-chlorophenyl)-2-oxoethyl 4-(benzylamino)-4-oxo-2-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-2-oxoethyl 4-(benzylamino)-4-oxo-2-butenoate, also known as CBO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 4-(benzylamino)-4-oxo-2-butenoate in cancer cells involves the activation of the caspase-dependent apoptotic pathway, which leads to the induction of apoptosis. 2-(4-chlorophenyl)-2-oxoethyl 4-(benzylamino)-4-oxo-2-butenoate has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-2-oxoethyl 4-(benzylamino)-4-oxo-2-butenoate has been found to affect various biochemical and physiological processes in cells, including the regulation of gene expression, modulation of cell cycle progression, and inhibition of angiogenesis. 2-(4-chlorophenyl)-2-oxoethyl 4-(benzylamino)-4-oxo-2-butenoate has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-chlorophenyl)-2-oxoethyl 4-(benzylamino)-4-oxo-2-butenoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, the limited solubility of 2-(4-chlorophenyl)-2-oxoethyl 4-(benzylamino)-4-oxo-2-butenoate in aqueous solutions can pose a challenge in certain experiments. Additionally, the potential toxicity of 2-(4-chlorophenyl)-2-oxoethyl 4-(benzylamino)-4-oxo-2-butenoate at high concentrations should be taken into consideration.
Zukünftige Richtungen
Future research on 2-(4-chlorophenyl)-2-oxoethyl 4-(benzylamino)-4-oxo-2-butenoate should focus on its potential therapeutic applications beyond cancer treatment, such as in the treatment of inflammatory diseases and bacterial infections. The development of novel delivery systems for 2-(4-chlorophenyl)-2-oxoethyl 4-(benzylamino)-4-oxo-2-butenoate could also enhance its efficacy and reduce its toxicity. Furthermore, the investigation of the synergistic effects of 2-(4-chlorophenyl)-2-oxoethyl 4-(benzylamino)-4-oxo-2-butenoate with other compounds could lead to the development of more effective therapies.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 4-(benzylamino)-4-oxo-2-butenoate involves the reaction between 4-chlorophenylacetic acid and benzylamine, followed by the addition of acetic anhydride and pyridine. The resulting product is then treated with base to obtain 2-(4-chlorophenyl)-2-oxoethyl 4-(benzylamino)-4-oxo-2-butenoate. This method has been optimized to yield high purity and high yield of 2-(4-chlorophenyl)-2-oxoethyl 4-(benzylamino)-4-oxo-2-butenoate.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-2-oxoethyl 4-(benzylamino)-4-oxo-2-butenoate has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 2-(4-chlorophenyl)-2-oxoethyl 4-(benzylamino)-4-oxo-2-butenoate exhibits anti-cancer activity by inducing apoptosis in cancer cells, inhibiting cell proliferation, and suppressing tumor growth. 2-(4-chlorophenyl)-2-oxoethyl 4-(benzylamino)-4-oxo-2-butenoate has also been investigated for its potential anti-inflammatory and anti-bacterial properties.
Eigenschaften
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] (E)-4-(benzylamino)-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c20-16-8-6-15(7-9-16)17(22)13-25-19(24)11-10-18(23)21-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKHBZMGTSXRCM-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC(=O)OCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C=C/C(=O)OCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-chlorophenyl)-2-oxoethyl] (E)-4-(benzylamino)-4-oxobut-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine](/img/structure/B5235134.png)
![N-[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5235140.png)
![N-(2-(4-bromophenyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B5235147.png)
![N-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5235149.png)
![8,10-diiodo-2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5235161.png)
![4-({2-chloro-4-[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5235169.png)
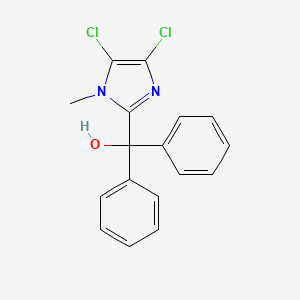
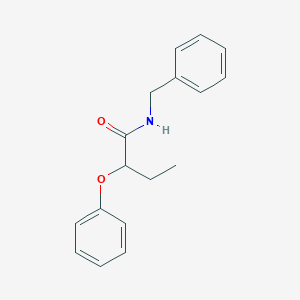
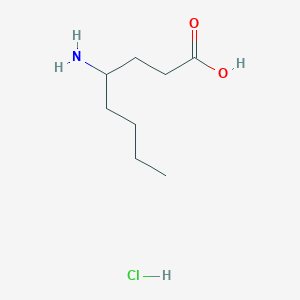
![2-[4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1-piperazinyl]pyrimidine](/img/structure/B5235192.png)

![1-(methylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5235200.png)
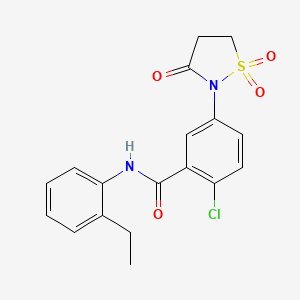
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235220.png)